molecular formula C8H7FO3 B2964242 (5-Fluoro-2-hydroxy-phenyl)-acetic acid CAS No. 2546-41-0

(5-Fluoro-2-hydroxy-phenyl)-acetic acid

Cat. No.: B2964242
CAS No.: 2546-41-0
M. Wt: 170.139
InChI Key: YJLZIZGUWODUEI-UHFFFAOYSA-N
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Description

(5-Fluoro-2-hydroxy-phenyl)-acetic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a hydroxyl group at the 2-position

Safety and Hazards

The safety data sheet for a related compound, “5-Fluoro-2-hydroxyacetophenone”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-hydroxy-phenyl)-acetic acid typically involves the introduction of the fluorine and hydroxyl groups onto the phenylacetic acid backbone. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride. The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating enzyme.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of phenylacetic acid derivatives using transition metal catalysts. Another method involves the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-hydroxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of (5-Fluoro-2-oxo-phenyl)-acetic acid

    Reduction: Formation of (5-Fluoro-2-hydroxy-phenyl)-ethanol

    Substitution: Formation of various substituted phenylacetic acid derivatives

Scientific Research Applications

(5-Fluoro-2-hydroxy-phenyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2-hydroxybenzoic acid): Similar structure but with a carboxyl group instead of an acetic acid group.

    (5-Fluoro-2-hydroxyacetophenone): Similar structure but with a ketone group instead of an acetic acid group.

Uniqueness

(5-Fluoro-2-hydroxy-phenyl)-acetic acid is unique due to the presence of both the fluorine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLZIZGUWODUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound (7p) (3.5 g, 16.5 mmol) was dissolved in 65 mL of MeOH, and 7 mL of ammonium hydroxide (49.5 mmol) was added. The mixture was stirred at room temperature overnight and then checked by TLC (DCM/MeOH/AcOH (9:1:0.15)), HPLC and MS. No starting material was observed. The material was concentrated to dryness to give the desired product (8p) which was carried onto the next step directly. MS (APCI−) m/z 168.9 (M−H), 338.7 (2M−H) was detected.
Name
Compound ( 7p )
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
DCM MeOH AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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